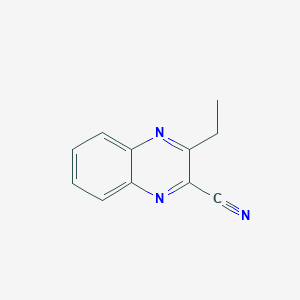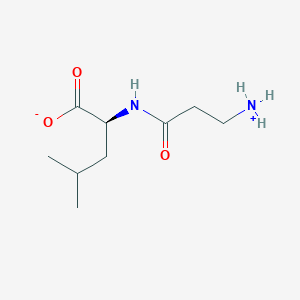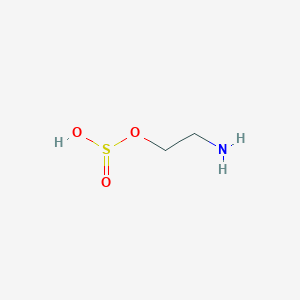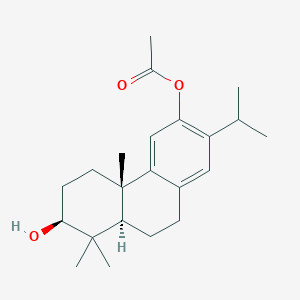
(2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acet
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetate, also known as Oxyresveratrol, is a natural compound found in mulberry and grape plants. It has been the subject of scientific research due to its potential health benefits. Oxyresveratrol is a polyphenolic compound with antioxidant, anti-inflammatory, and anti-cancer properties.
Wirkmechanismus
(2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol exerts its effects through various mechanisms of action. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Biochemische Und Physiologische Effekte
(2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol has various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which can help protect against chronic diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol has also been shown to have anti-cancer properties, as it can inhibit the growth of cancer cells and induce apoptosis. Additionally, (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol has been found to have neuroprotective effects, as it can protect against neuronal damage and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol in lab experiments include its natural origin, its antioxidant and anti-inflammatory properties, and its potential health benefits. However, there are also limitations to using (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol in lab experiments. These include the difficulty in synthesizing the compound, the potential for variability in plant extraction, and the need for further research to fully understand its mechanisms of action.
Zukünftige Richtungen
There are many future directions for research on (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol. These include investigating its potential as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Further research is also needed to fully understand its mechanisms of action and to develop more efficient methods for synthesizing the compound. Additionally, research is needed to determine the optimal dosage and administration of (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol for its potential health benefits.
Synthesemethoden
(2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and plant extraction. Chemical synthesis involves the use of chemicals to create the compound, while enzymatic synthesis uses enzymes to catalyze the reaction. Plant extraction involves isolating the compound from natural sources. The most common method for synthesizing (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol is through plant extraction, as it is a natural compound found in plants.
Wissenschaftliche Forschungsanwendungen
(2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol has been the subject of scientific research due to its potential health benefits. Studies have shown that (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol has antioxidant properties, which can help protect against oxidative stress and reduce inflammation. It has also been found to have anti-cancer properties, as it can inhibit the growth of cancer cells and induce apoptosis. Additionally, (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol has been shown to have neuroprotective effects, as it can protect against neuronal damage and improve cognitive function.
Eigenschaften
CAS-Nummer |
18326-14-2 |
|---|---|
Produktname |
(2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acet |
Molekularformel |
C22H32O3 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
[(4bS,7S,8aR)-7-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate |
InChI |
InChI=1S/C22H32O3/c1-13(2)16-11-15-7-8-19-21(4,5)20(24)9-10-22(19,6)17(15)12-18(16)25-14(3)23/h11-13,19-20,24H,7-10H2,1-6H3/t19-,20-,22+/m0/s1 |
InChI-Schlüssel |
JPLKJZITCWNMDO-JAXLGGSGSA-N |
Isomerische SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)OC(=O)C |
SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)O)C)OC(=O)C |
Kanonische SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)O)C)OC(=O)C |
Synonyme |
(2S)-1,2,3,4,4a,9,10,10aα-Octahydro-1,1,4aβ-trimethyl-7-(1-methylethyl)-2β,6-phenanthrenediol 6-acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



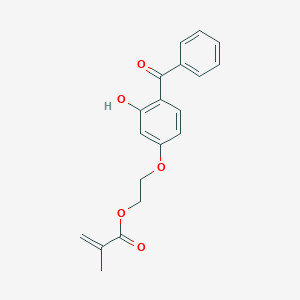
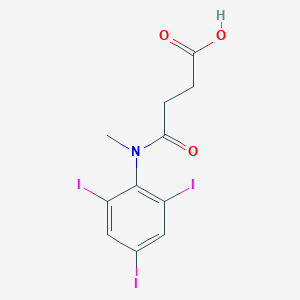

![Ethylamine, N,N-bis(trimethylsilyl)methyl]-](/img/structure/B99061.png)
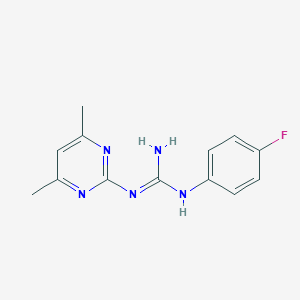
![[(3S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B99066.png)
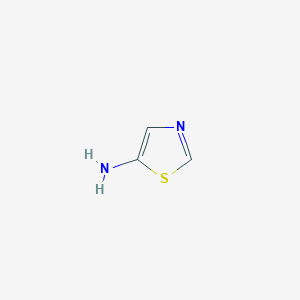
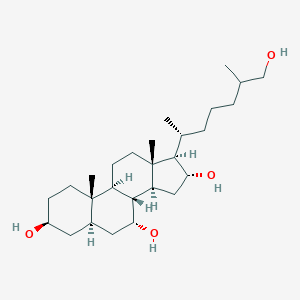
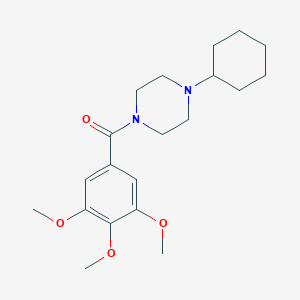
![Benzo[b]thiophene, 2-propyl-](/img/structure/B99072.png)
